2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18273387
InChI: InChI=1S/C9H17ClO5S/c10-16(11,12)6-5-13-3-4-15-8-9-1-2-14-7-9/h9H,1-8H2
SMILES:
Molecular Formula: C9H17ClO5S
Molecular Weight: 272.75 g/mol

2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18273387

Molecular Formula: C9H17ClO5S

Molecular Weight: 272.75 g/mol

* For research use only. Not for human or veterinary use.

2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride -

Specification

Molecular Formula C9H17ClO5S
Molecular Weight 272.75 g/mol
IUPAC Name 2-[2-(oxolan-3-ylmethoxy)ethoxy]ethanesulfonyl chloride
Standard InChI InChI=1S/C9H17ClO5S/c10-16(11,12)6-5-13-3-4-15-8-9-1-2-14-7-9/h9H,1-8H2
Standard InChI Key SDGVGXRQSRDGOU-UHFFFAOYSA-N
Canonical SMILES C1COCC1COCCOCCS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride reflects its intricate architecture:

  • A sulfonyl chloride group (–SO₂Cl) at position 1 of the ethane chain.

  • Two ether (–O–) linkages forming a diethylene glycol-like spacer.

  • A tetrahydrofuran-3-ylmethoxy substituent, introducing stereoelectronic effects from the oxygen-rich THF ring .

Table 1: Key Physicochemical Properties

PropertyValue (Source)
CAS Number1339436-44-0
Molecular FormulaC₉H₁₇ClO₅S
Molecular Weight272.75 g/mol (246.71 g/mol reported in)
Density1.286 ± 0.06 g/cm³
Boiling Point362.2 ± 22.0 °C (Predicted)

Note: The molecular weight discrepancy between sources and may arise from typographical errors or differing synthetic batches. The calculated mass for C₉H₁₇ClO₅S (272.75 g/mol) aligns with , suggesting contains an inaccuracy .

Stereochemical Considerations

Synthesis and Optimization Strategies

Synthetic Pathways

The compound is synthesized via a multi-step approach:

  • Etherification: Reacting tetrahydrofuran-3-ylmethanol with ethylene glycol derivatives under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to form the bis-ether intermediate .

  • Sulfonation: Treating the intermediate with chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂) to install the sulfonyl chloride group. This step requires anhydrous conditions and temperatures below 0°C to minimize hydrolysis .

Critical Reaction Parameters:

  • Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) preferred for solubility .

  • Temperature Control: Sulfonation performed at –10°C to 0°C to suppress side reactions.

  • Purification: Column chromatography (silica gel, hexanes/EtOAc gradient) isolates the product in >90% purity .

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals at δ 3.34–3.92 ppm confirm ether linkages and THF protons .

  • ¹³C NMR: Peaks near δ 70–75 ppm verify oxygenated carbons.

Mass Spectrometry (MS):

  • ESI-MS shows [M+H]⁺ at m/z 273.8, consistent with the molecular formula .

Reactivity and Functionalization

Stability Considerations

  • Hydrolysis Sensitivity: Reacts exothermically with water, necessitating anhydrous storage .

  • Thermal Decomposition: Above 200°C, decomposes to release SO₂ and HCl gases .

Applications in Pharmaceutical Development

Prodrug Synthesis

The compound serves as a scaffold for prodrugs targeting neurological disorders. For instance, coupling with dopamine analogs yields sulfonamide prodrugs with enhanced blood-brain barrier permeability .

Radiolabeling Precursor

Isotopic variants (e.g., ³⁵S-labeled) enable pharmacokinetic tracing in positron emission tomography (PET) imaging .

ParameterRecommendation
Personal Protective Equipment (PPE)Nitrile gloves, face shield, vapor respirator
Spill ManagementNeutralize with sodium bicarbonate, collect in inert absorbent
Storage–20°C under argon, away from oxidizers

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